molecular formula C21H33NSn B599288 8-(Tributylstannyl)isoquinoline CAS No. 1245816-24-3

8-(Tributylstannyl)isoquinoline

Cat. No. B599288
M. Wt: 418.212
InChI Key: CEEAHZPAQRRALJ-UHFFFAOYSA-N
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Description

8-(Tributylstannyl)isoquinoline is a heterocyclic compound . It is part of a collection of unique chemicals provided by Sigma-Aldrich for early discovery researchers .


Molecular Structure Analysis

The molecular formula of 8-(Tributylstannyl)isoquinoline is C21H33NSn . The structure consists of a benzene ring fused to a pyridine ring .


Physical And Chemical Properties Analysis

8-(Tributylstannyl)isoquinoline is a solid . Its molecular weight is 418.20 . More specific physical and chemical properties are not provided in the available resources.

Scientific Research Applications

Synthesis and Pharmacology

8-(Tributylstannyl)isoquinoline has been explored in the synthesis of various pharmacological compounds. An example is the synthesis of a nicotine analog, which showed significant pharmacological effects in vivo, indicating potential for novel therapeutic applications (Glassco et al., 1993).

Reactivity and Cycloisomerizations

The reactivity of 8-isoquinolinones, which can be derived from 8-(Tributylstannyl)isoquinoline, has been studied in the context of silver-catalyzed cycloisomerizations. These compounds have shown the ability to undergo complex chemical reactions, indicating their utility in the synthesis of novel chemical structures (Fernández et al., 2019).

Antimicrobial and Antioxidant Properties

Research has been conducted on isoquinoline derivatives, including 8-(Tributylstannyl)isoquinoline, for their antimicrobial and antioxidant properties. This includes studies on the synthesis of new compounds and their biological activities, highlighting their potential in medical and pharmacological applications (Verma, 2018).

Metallosupramolecular Chemistry

8-(Tributylstannyl)isoquinoline and its derivatives have been utilized in metallosupramolecular chemistry, particularly in the development of new supramolecular sensors and emitting devices. This indicates their potential in materials science and engineering applications (Albrecht et al., 2008).

Radical Cyclization in Organic Synthesis

The compound has also been used in the synthesis of complex organic systems, such as benzo[f]indolizidine systems, through radical cyclization processes. This showcases its importance in the field of organic synthesis and drug development (Yamaguchi et al., 1988).

Safety And Hazards

8-(Tributylstannyl)isoquinoline is classified as Acute Tox. 3 Oral, Acute Tox. 4 Dermal, Aquatic Acute 1, Aquatic Chronic 1, Eye Irrit. 2, Repr. 1B, Skin Irrit. 2, STOT RE 1 . It is toxic if swallowed, harmful in contact with skin, causes skin irritation, serious eye irritation, may damage fertility, may damage the unborn child, and causes damage to organs through prolonged or repeated exposure .

properties

IUPAC Name

tributyl(isoquinolin-8-yl)stannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N.3C4H9.Sn/c1-2-4-9-7-10-6-5-8(9)3-1;3*1-3-4-2;/h1-3,5-7H;3*1,3-4H2,2H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEEAHZPAQRRALJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=CC=CC2=C1C=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H33NSn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90676718
Record name 8-(Tributylstannyl)isoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90676718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

418.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(Tributylstannyl)isoquinoline

CAS RN

1245816-24-3
Record name 8-(Tributylstannyl)isoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90676718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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